1,4-Benzenediamine, diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, diphenyl-: . This compound is a derivative of 1,4-benzenediamine, where both amine groups are substituted with phenyl groups. It is commonly used as an antioxidant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenediamine, diphenyl- can be synthesized through the reaction of 1,4-benzenediamine with aniline under specific conditions. The reaction typically involves the use of a catalyst and occurs at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 1,4-benzenediamine, diphenyl- often involves large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process may also include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenediamine, diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,4-Benzenediamine, diphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential role in biological systems as an antioxidant.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastics industry to enhance the durability and longevity of products.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, diphenyl- primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby protecting against oxidative stress .
Comparison with Similar Compounds
1,4-Benzenediamine, N-phenyl-: This compound has one phenyl group substituted on the amine group and exhibits similar antioxidant properties.
p-Phenylenediamine: A simpler derivative with two amine groups directly attached to the benzene ring, used in hair dyes and polymers.
Uniqueness: 1,4-Benzenediamine, diphenyl- is unique due to the presence of two phenyl groups, which enhance its antioxidant properties and make it more effective in industrial applications compared to simpler derivatives .
Properties
CAS No. |
39529-22-1 |
---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,3-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H16N2/c19-15-11-12-16(20)18(14-9-5-2-6-10-14)17(15)13-7-3-1-4-8-13/h1-12H,19-20H2 |
InChI Key |
ROPCXUHUYPCFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.